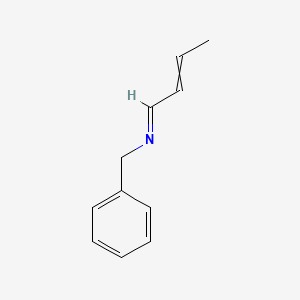
2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group and two ethylsulfanyl groups attached to a prop-2-enenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor containing the ethylsulfanyl groups. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules. The ethylsulfanyl groups may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
- 2-(Benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile
- 2-(Benzenesulfonyl)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enenitrile
Uniqueness
2-(Benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical and physical properties compared to similar compounds. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
64824-63-1 |
|---|---|
Molekularformel |
C13H15NO2S3 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-3,3-bis(ethylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H15NO2S3/c1-3-17-13(18-4-2)12(10-14)19(15,16)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
AADLYRMFUPNUGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


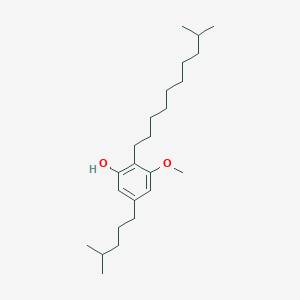

![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
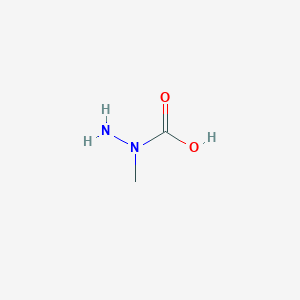

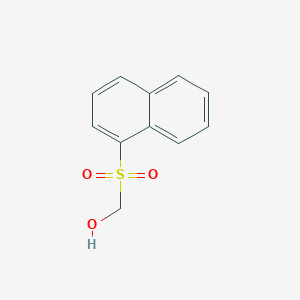
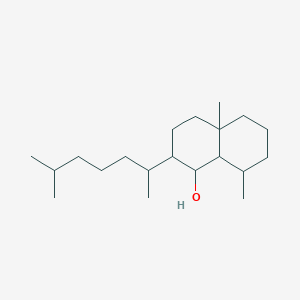
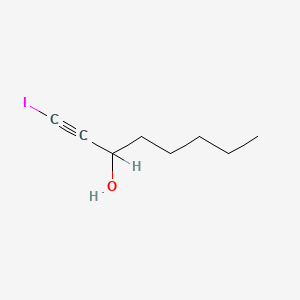
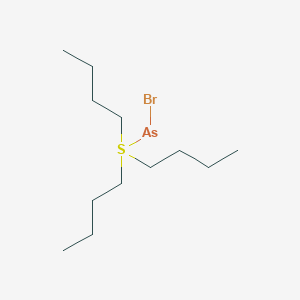
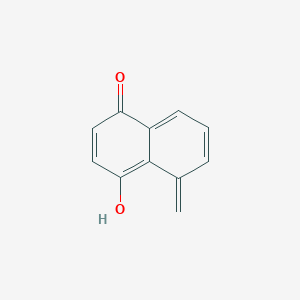
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
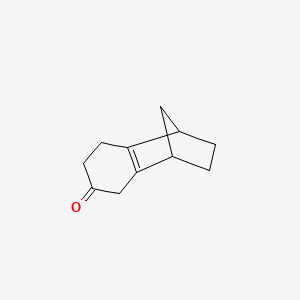
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
